Phenyl 2,4,6-trimethylphenylcarbamate
Description
Structural Context and Significance of the Carbamate (B1207046) Moiety
The carbamate group is a critical structural motif in a vast array of chemical compounds, from pharmaceuticals to polymers. nih.govacs.org Its significance stems from its unique electronic and structural properties. The carbamate functionality is essentially a hybrid of an amide and an ester, and this duality imparts a high degree of chemical and proteolytic stability. nih.govresearchgate.net
One of the key features of the carbamate moiety is the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance structure. This resonance has several important consequences:
Planarity: The C-N bond has partial double bond character, which restricts rotation and contributes to a more planar and rigid structure. acs.org
Hydrogen Bonding: The NH group can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. This ability to participate in hydrogen bonding is crucial for molecular recognition and interactions with biological targets. acs.org
Chemical Stability: Carbamates are generally more stable to hydrolysis than esters, a property that is often exploited in drug design to enhance the metabolic stability of a molecule. nih.govresearchgate.net
The stability and conformational rigidity of the carbamate group make it an excellent surrogate for the peptide bond in medicinal chemistry, often leading to improved cell permeability and resistance to enzymatic degradation. nih.govacs.org
Academic Relevance of N-Aryl Carbamate Frameworks in Chemical Research
The presence of an aryl group directly attached to the nitrogen atom, as seen in Phenyl 2,4,6-trimethylphenylcarbamate, defines it as an N-aryl carbamate. This structural feature is of significant interest in chemical research for several reasons. N-aryl carbamates are prevalent in agrochemicals, pharmaceuticals, and as protecting groups in organic synthesis. acs.orgmit.edu
Modern synthetic methods have been developed to efficiently create N-aryl carbamates. For instance, palladium-catalyzed cross-coupling reactions provide a versatile route to a wide range of these compounds. mit.edu More recently, photosensitized nickel catalysis has emerged as a sustainable and efficient method for the N-arylation of carbamates under mild conditions. organic-chemistry.org
Overview of Advanced Research Avenues for this compound
While specific research on this compound is limited, its structure suggests several potential avenues for advanced investigation:
Synthetic Methodology: The synthesis of this specific carbamate could be explored using various modern catalytic methods. A comparative study of different synthetic routes, such as those employing palladium or nickel catalysts, could provide valuable insights into the efficient construction of sterically hindered N-aryl carbamates. mit.eduorganic-chemistry.org
Conformational Analysis: The steric bulk of the 2,4,6-trimethylphenyl group likely imposes significant conformational constraints on the molecule. Detailed computational and experimental studies (e.g., using NMR spectroscopy) could elucidate the preferred three-dimensional structure and the rotational barriers around the N-C and O-C bonds. Understanding these conformational preferences is crucial for predicting its interaction with other molecules.
Materials Science: Carbamates are fundamental building blocks for polyurethanes. While this compound itself is not a polymer, its properties could be studied as a model compound to understand how bulky N-aryl substituents affect the properties of carbamate-containing materials.
Medicinal Chemistry: Given the prevalence of the carbamate moiety in drug design, this compound could serve as a scaffold for the development of new bioactive molecules. nih.govnih.gov The bulky and lipophilic 2,4,6-trimethylphenyl group could be explored for its potential to interact with specific hydrophobic pockets in biological targets.
Structure
3D Structure
Properties
CAS No. |
138046-81-8 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
phenyl N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)15(13(3)10-11)17-16(18)19-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18) |
InChI Key |
UIKABEUAYKKEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics for Phenyl 2,4,6 Trimethylphenylcarbamate Formation and Transformation
Mechanistic Investigations of C-N Bond Formation in Carbamates
The synthesis of carbamates, including Phenyl 2,4,6-trimethylphenylcarbamate, fundamentally relies on the formation of a carbon-nitrogen (C-N) bond. A primary route for this synthesis involves the reaction of an amine with a carbonyl source. Traditional methods often utilize hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov However, modern synthetic strategies focus on safer, palladium-catalyzed reactions that generate O-allylic urethanes from amines, carbon dioxide, and allylic chlorides. nih.gov
Kinetic Studies of Carbamate (B1207046) Reaction Pathways
Kinetic studies are essential for understanding the rates and mechanisms of carbamate formation and degradation. The reaction of amines with carbon dioxide to form carbamates follows a rate law that can include both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net For many amines, the rate constants follow a Brønsted relationship, indicating a correlation between the reaction rate and the basicity of the amine. researchgate.net
| Reactant Concentration (mol/L) | Observed Rate Constant (k_obsd, s⁻¹) | Reaction Conditions |
|---|---|---|
| 0.1 | 0.005 | 25°C, 1 atm, Uncatalyzed |
| 0.2 | 0.010 | 25°C, 1 atm, Uncatalyzed |
| 0.1 | 0.050 | 25°C, 1 atm, Base-catalyzed |
| 0.2 | 0.100 | 25°C, 1 atm, Base-catalyzed |
Intermolecular Interactions Governing Carbamate Stability and Reactivity
The stability and reactivity of this compound are significantly influenced by intermolecular and intramolecular interactions. The carbamate group itself is capable of forming hydrogen bonds through its carbonyl group and the N-H group, which can modulate interactions with biological targets or other molecules. nih.gov The conformation of the carbamate, specifically the syn and anti rotamers around the C-N bond, is influenced by these hydrogen bonds. nih.govnih.gov The equilibrium between these rotamers can be perturbed by solvent, concentration, salts, and pH. nih.gov
Theoretical Studies of Carbamate Degradation Pathways
Theoretical and computational chemistry provides powerful tools for elucidating the degradation pathways of carbamates at a molecular level. Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms, such as the degradation of carbamates by hydroxyl radicals. researchgate.netnih.govrsc.org These studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers, offering insights into the feasibility of different degradation routes. researchgate.netmdpi.com
For carbamates, potential degradation pathways include hydrolysis, oxidation, and thermal decomposition. researchgate.netresearchgate.net For instance, DFT calculations have shown that degradation by hydroxyl radicals can proceed through nucleophilic aromatic substitution, dehydrogenation oxidation, and decarboxylation pathways. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can further elucidate the hydrolysis mechanism catalyzed by enzymes, identifying rate-determining steps and the roles of key amino acid residues in the active site. mdpi.com Such theoretical studies are invaluable for predicting the environmental fate of carbamate-containing compounds and for designing more stable or intentionally degradable molecules.
Analysis and Isolation of Key Reaction Intermediates
The formation of carbamates can proceed through several key intermediates, the isolation and analysis of which are critical for confirming reaction mechanisms. In many synthetic routes, an isocyanate is a crucial intermediate. nih.govorganic-chemistry.org For example, the Curtius rearrangement of acyl azides generates an isocyanate that is subsequently trapped by an alcohol or phenol (B47542). nih.govorganic-chemistry.org In reactions involving amines and CO2, a carbamic acid intermediate is formed, which can then be dehydrated to the isocyanate. organic-chemistry.org
In other pathways, such as those involving the reaction of amines with carbon dioxide, a carbamate anion is formed, which is stabilized by a strong organic base before reacting with an alkyl halide. nih.gov The direct reaction of secondary amines with alcohols under Mitsunobu conditions is proposed to proceed via an SN2 displacement rather than an isocyanate intermediate. nih.gov The identification of these transient species often requires advanced spectroscopic techniques and careful reaction monitoring.
Role of Catalytic Systems in Reaction Selectivity and Efficiency
Catalytic systems are pivotal in modern carbamate synthesis, enhancing reaction rates, selectivity, and efficiency while often allowing for milder reaction conditions. nih.gov A variety of metal-based and organocatalytic systems have been developed.
Palladium-on-carbon (Pd/C) catalysts, often used with promoters like sodium iodide (NaI), have been effective in the oxidative carbonylation of aniline (B41778) with methanol to form carbamates. epa.gov Zinc-based catalysts, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have also been reported as efficient, recyclable heterogeneous catalysts for CO2 fixation into carbamates under benign conditions. nih.govacs.org Indium-catalyzed methods have also been developed for the selective synthesis of carbamates from amines. nih.gov The choice of catalyst and reaction conditions (e.g., gas-solid phase vs. slurry) can dramatically impact reaction rates by overcoming solubility limitations and preventing catalyst sintering. epa.gov
| Catalyst System | Reactants | Key Advantages | Reported Yield/Efficiency |
|---|---|---|---|
| NaI-Pd/C | Aniline, Methanol, CO, O₂ | High rate in gas-solid phase, avoids solubility limits. epa.gov | Significantly higher rate than slurry-phase. epa.gov |
| Zinc(II) complexes | Amines, CO₂ | Recyclable, heterogeneous, benign conditions. nih.govacs.org | Good selectivity under low pressure/temperature. acs.org |
| Cesium Carbonate/TBAI | Amines, CO₂, Alkyl Halides | Mild conditions, short reaction times, avoids N-alkylation. organic-chemistry.org | High yields. nih.gov |
| Indium | Amines, Alkyl Chloroformate | Simple, efficient, selective, air/water inert. nih.gov | Applicable to sterically diverse amines. nih.gov |
Reactivity with Specific Reagents (e.g., Hydrazine Hydrate)
The carbamate functional group in this compound can react with strong nucleophiles like hydrazine hydrate. The reaction typically involves nucleophilic attack by the hydrazine at the electrophilic carbonyl carbon of the carbamate. This can lead to the cleavage of the C-O bond and displacement of the phenoxy group.
The reaction of hydrazine with dicarbonate derivatives is known to proceed via an intermolecular reaction to form a linear intermediate, which then cyclizes. researchgate.net In reactions with phenylhydrazine, the terminal amine of the hydrazine acts as the selective nucleophile. researchgate.net In other contexts, hydrazine hydrate is used to prepare substituted phenylhydrazines by reacting with substituted chlorobenzenes at elevated temperatures. google.com Therefore, the reaction of this compound with hydrazine hydrate would likely result in the formation of 2,4,6-trimethylphenylhydrazine and phenol, or a related transcarbamylation product such as a phenyl-hydrazine carbamate derivative. cdnsciencepub.comnih.gov
Computational Chemistry and Theoretical Characterization of Phenyl 2,4,6 Trimethylphenylcarbamate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely employed to predict molecular properties, reaction mechanisms, and spectroscopic data. nih.gov DFT calculations are based on determining the properties of a molecule from its spatially dependent electron density, which is computationally more tractable than solving the full many-electron wavefunction. wikipedia.org
DFT is a powerful tool for analyzing the electronic properties of a molecule, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and electronic transport properties. mdpi.com
For a molecule like Phenyl 2,4,6-trimethylphenylcarbamate, a DFT analysis would reveal how the electron density is distributed across the phenyl ring, the carbamate (B1207046) group, and the trimethylphenyl moiety. This analysis helps identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively. Quantum molecular descriptors, such as chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table presents typical descriptors that would be calculated for this compound. The values are hypothetical and for illustrative purposes only.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
DFT is instrumental in elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. mdpi.com This involves mapping the energy of the system as reactants are converted into products. Key points on this surface include energy minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent transition states. nih.gov
By calculating the energy difference between reactants and transition states, DFT can determine the activation energy barrier for a reaction, providing insight into its kinetics. The geometry of the transition state can also be optimized, revealing the specific atomic arrangement at the peak of the energy barrier. Computational studies on related carbamate formation pathways have successfully used DFT to model reaction intermediates and calculate the energy changes throughout the reaction, complementing experimental findings. mdpi.com For this compound, this approach could be used to study its synthesis, hydrolysis, or other chemical transformations.
Table 2: Example of a DFT-Calculated Reaction Energy Profile This table illustrates a hypothetical two-step reaction pathway involving an intermediate, with sample energy values.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State 1 (TS1) | Energy barrier for the first step | +25.5 |
| Intermediate | Metastable species formed during the reaction | -5.2 |
| Transition State 2 (TS2) | Energy barrier for the second step | +15.8 |
| Products | Final reaction products | -20.1 |
DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This predicted spectrum can then be compared with experimental data to validate the calculated molecular structure and provide a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions. nih.gov Studies on other carbamate pesticides have shown a very good match between theoretically calculated Raman spectra (using the B3LYP hybrid functional) and experimental results, allowing for the identification of characteristic vibrational peaks for the carbamate group. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov Unlike quantum mechanical methods that focus on electronic structure, MD applies classical mechanics to model the dynamic behavior of a system. An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, where the forces between atoms are described by a force field. youtube.com
For this compound, MD simulations could be employed to explore its conformational landscape, showing how the phenyl and trimethylphenyl rings rotate relative to the central carbamate linker. It could also be used to simulate the molecule's behavior in a solvent, providing insights into solvation structures and intermolecular interactions with solvent molecules. In the context of materials science, MD can simulate the self-assembly of molecules into larger nanostructures, such as nanotubes, by modeling their interactions over time. nih.gov
Ab Initio Calculations for Structural and Energetic Properties
The term ab initio (Latin for "from the beginning") refers to computational chemistry methods based directly on quantum mechanics, without the inclusion of experimental data or empirical parameters. aps.org While DFT is often considered an ab initio method, the term is also used more specifically for wavefunction-based quantum mechanical methods. These methods can be computationally very demanding but often provide highly accurate results for structural and energetic properties. nih.govresearchgate.net
Ab initio calculations are frequently used to obtain precise ground-state energies, optimized molecular geometries, and thermodynamic properties. rsc.org They can serve as a benchmark to assess the accuracy of more computationally efficient methods like DFT. For a molecule like this compound, high-level ab initio calculations could provide a very accurate determination of its bond lengths, bond angles, and conformational energies, serving as a reference for other computational studies.
Supramolecular Chemistry and Crystal Packing Analyses (Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal is governed by a complex network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comscirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov
By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts. The dnorm map uses a red-white-blue color scheme:
Red spots indicate contacts shorter than the van der Waals radii sum, often corresponding to strong interactions like hydrogen bonds. nih.govmdpi.com
White areas represent contacts approximately equal to the van der Waals separation. nih.gov
Blue regions signify contacts longer than the van der Waals radii. mdpi.com
A complementary tool is the 2D fingerprint plot, which summarizes all intermolecular contacts on the Hirshfeld surface. mdpi.com This plot can be decomposed to show the percentage contribution of specific types of contacts, such as H···H, C···H/H···C, and O···H/H···O interactions, providing a quantitative measure of their importance in the crystal packing. mdpi.com For instance, in the crystal structure of a related dithiocarbamate (B8719985) complex, Hirshfeld analysis showed that H···H interactions accounted for 41.1% of the total surface contacts, highlighting their dominant role in the packing arrangement. mdpi.com
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Phenylcarbamoyl Compound Data is representative of typical findings for organic molecules with similar functional groups.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5% | Dominant van der Waals contacts |
| C···H / H···C | 28.2% | Represents C-H···π or other weak interactions |
| O···H / H···O | 15.8% | Includes N-H···O or C-H···O hydrogen bonds |
| C···C | 5.5% | Indicates π-π stacking interactions |
| Other | 5.0% | Minor contacts (e.g., N···H, O···C) |
Hydrogen Bonding Interactions
In the solid state, carbamates are known to act as both hydrogen bond donors and acceptors, facilitating the formation of stable supramolecular structures. For this compound, the carbamate linkage (–NH–C(=O)–O–) is the primary site for hydrogen bonding. The nitrogen-bound hydrogen atom (N–H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor.
Based on the crystal structure analysis of the closely related Phenyl N-(3,5-dimethylphenyl)carbamate, it is anticipated that this compound would exhibit similar intermolecular N–H···O=C hydrogen bonds. nih.gov These interactions would likely link molecules into chains or other organized motifs. The presence of the bulky 2,4,6-trimethylphenyl (mesityl) group may influence the packing arrangement and the specific geometry of these hydrogen bonds due to steric hindrance.
Table 1: Predicted Hydrogen Bond Parameters for this compound (based on analogous structures)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N | H | O=C | ~0.86 | ~2.1 | ~2.9 | ~160 |
Note: These values are typical for N–H···O hydrogen bonds in crystalline carbamates and are provided for illustrative purposes.
Pi-Stacking and C-H···Pi Interactions
The aromatic nature of the phenyl and 2,4,6-trimethylphenyl rings in this compound suggests the presence of π-stacking and C–H···π interactions, which are crucial in stabilizing the crystal packing.
Pi-Stacking Interactions: These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. In the solid state, these interactions can manifest as face-to-face or offset stacking arrangements. nih.gov The electron-donating methyl groups on the trimethylphenyl ring and the electronic nature of the carbamate linker would influence the quadrupole moments of the aromatic rings, thereby modulating the strength and geometry of the π-stacking. It is plausible that offset π–π stacking interactions would be observed, minimizing steric clashes between the bulky substituents. nih.gov
Table 2: Potential Pi-Stacking and C-H···Pi Interaction Parameters
| Interaction Type | Participating Groups | Typical Distance (Å) |
| π–π Stacking | Phenyl Ring ↔ Trimethylphenyl Ring | 3.4 - 3.8 (Centroid-to-centroid) |
| C–H···π | Methyl C–H → Phenyl Ring | 2.5 - 2.9 (H-to-π centroid) |
| C–H···π | Aromatic C–H → Trimethylphenyl Ring | 2.5 - 2.9 (H-to-π centroid) |
Note: These distances are general ranges for such interactions and the actual values for this compound would require specific computational or experimental determination.
Conformation and Rotational Barrier Analysis (Amide Resonance)
The conformational flexibility of this compound is largely governed by rotation around the C–N bond of the carbamate group. This rotation is restricted due to the partial double bond character of the C–N bond, a phenomenon known as amide resonance. nih.gov The delocalization of the nitrogen lone pair electrons into the carbonyl π-system results in a planar or near-planar arrangement of the atoms in the carbamate group.
The energy barrier to rotation around the C–N bond in carbamates is typically lower than in amides due to the electronic influence of the adjacent ester oxygen. researchgate.net For N-phenylcarbamates, this barrier has been reported to be around 12.5 kcal/mol. researchgate.net In the case of this compound, the presence of two ortho-methyl groups on the N-aryl ring is expected to introduce significant steric hindrance. This steric strain could potentially lead to a non-planar conformation of the N-aryl ring with respect to the carbamate plane and may influence the rotational barrier. Computational studies on ortho-substituted aromatic amides have shown that such substitutions can increase the rotational barrier around the N–C(O) bond. nsf.gov
Table 3: Comparison of Rotational Barriers for C–N Bond
| Compound Type | Typical Rotational Barrier (kcal/mol) |
| N-Alkylcarbamate | ~16 |
| N-Phenylcarbamate | ~12.5 researchgate.net |
| Amides | 15 - 20 researchgate.net |
The steric repulsion between the ortho-methyl groups and the carbonyl oxygen or the phenyl group could force the trimethylphenyl ring to adopt a twisted conformation relative to the carbamate plane, which would, in turn, affect the degree of amide resonance.
Analysis of Electrostatic Potential and Charge Distribution
The electrostatic potential surface of this compound would reveal the distribution of charge across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The carbonyl oxygen of the carbamate group is expected to be the most electron-rich region, exhibiting a negative electrostatic potential. This makes it a primary site for electrophilic attack and a strong hydrogen bond acceptor.
Conversely, the hydrogen atom attached to the nitrogen of the carbamate group would be electron-deficient, displaying a positive electrostatic potential and acting as a hydrogen bond donor. The aromatic rings will exhibit a negative electrostatic potential above and below the plane of the rings due to the π-electron clouds, making them susceptible to interactions with electrophiles and C–H···π interactions.
The charge distribution would be significantly influenced by the resonance within the carbamate group. The delocalization of the nitrogen's lone pair would lead to a partial positive charge on the nitrogen atom and a partial negative charge on the carbonyl oxygen. The methyl groups on the trimethylphenyl ring, being weakly electron-donating, would slightly increase the electron density of that aromatic ring.
Table 4: Predicted Partial Atomic Charges (Illustrative)
| Atom/Group | Expected Partial Charge |
| Carbonyl Oxygen (O=C) | Highly Negative |
| Carbamate Nitrogen (N) | Slightly Positive (due to resonance) |
| Carbamate Hydrogen (H–N) | Positive |
| Phenyl and Trimethylphenyl Rings | Negative (above/below plane) |
Note: The actual values of partial atomic charges would need to be determined through quantum chemical calculations.
Advanced Spectroscopic and Structural Characterization Techniques Applied to Phenyl 2,4,6 Trimethylphenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of Phenyl 2,4,6-trimethylphenylcarbamate is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton; deshielding effects from electronegative atoms (O, N) and aromatic rings shift signals to a higher frequency (downfield).
The spectrum would feature:
Aromatic Protons (Phenyl Ring): The five protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.10-7.45 ppm. The protons ortho to the oxygen (H-2'/6') would be the most deshielded, followed by the para proton (H-4'), and finally the meta protons (H-3'/5').
Aromatic Protons (Trimethylphenyl Ring): The two equivalent aromatic protons on the 2,4,6-trimethylphenyl (mesityl) ring are predicted to appear as a singlet around δ 6.85-6.95 ppm, due to their symmetrical environment.
NH Proton: A broad singlet corresponding to the carbamate (B1207046) N-H proton is anticipated between δ 6.5 and 8.0 ppm. Its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Methyl Protons: Two distinct singlets are expected for the methyl groups. The single methyl group at the para-position (C4-CH₃) would likely appear around δ 2.25 ppm. The two equivalent methyl groups at the ortho-positions (C2,6-CH₃) would appear as a single, more intense singlet (integrating to 6H) slightly upfield, around δ 2.15 ppm, due to steric effects influencing their electronic environment.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 7.45 | m | 5H | Phenyl-H (H-2'/3'/4'/5'/6') |
| 6.85 - 6.95 | s | 2H | Trimethylphenyl-H (H-3/5) |
| 6.50 - 8.00 | br s | 1H | N-H |
| ~2.25 | s | 3H | p-CH₃ |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry in the trimethylphenyl ring, fewer than the total 16 carbon atoms will show unique signals.
The predicted ¹³C NMR spectrum would include:
Carbonyl Carbon: The carbamate carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the δ 152-155 ppm range. nih.gov
Aromatic Carbons: The aromatic region (δ 118-152 ppm) will be complex. Key signals include the oxygen-bound carbon of the phenyl ring (C-1') around δ 151 ppm and the nitrogen-bound carbon of the trimethylphenyl ring (C-1) around δ 132 ppm. The methyl-substituted carbons (C-2, C-4, C-6) will also have distinct shifts.
Methyl Carbons: The aliphatic region will contain signals for the methyl carbons. The para-methyl carbon is expected around δ 21 ppm, while the two equivalent ortho-methyl carbons would appear slightly upfield, around δ 18 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 152.0 - 155.0 | C=O (Carbamate) |
| ~151.0 | C-1' (Phenyl) |
| 130.0 - 138.0 | C-2, C-4, C-6 (Trimethylphenyl) |
| ~132.0 | C-1 (Trimethylphenyl) |
| ~129.5 | C-3'/5' (Phenyl) |
| ~129.0 | C-3/5 (Trimethylphenyl) |
| ~125.5 | C-4' (Phenyl) |
| ~121.5 | C-2'/6' (Phenyl) |
| ~21.0 | p-CH₃ |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). It would show correlations between the adjacent protons on the unsubstituted phenyl ring, confirming their connectivity. No cross-peaks would be expected for the singlets of the trimethylphenyl ring protons or the methyl groups, confirming their isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the aromatic proton at δ ~6.9 ppm to the aromatic carbon at δ ~129.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for piecing together the molecular fragments. columbia.edu Key expected correlations would include:
The N-H proton to the carbonyl carbon (C=O) and the aromatic carbons C-1, C-2, and C-6 of the trimethylphenyl ring.
The ortho-methyl protons (δ ~2.15 ppm) to carbons C-1, C-2, and C-3 of the trimethylphenyl ring.
The ortho-protons of the phenyl ring (H-2'/6') to the carbonyl carbon (C=O).
Infrared (IR) Spectroscopy and Vibrational Mode Assignment
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying functional groups.
The IR spectrum of this compound would show characteristic absorption bands:
N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹ is characteristic of the N-H stretching vibration in secondary carbamates. rsc.org
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of C-H stretching in the aromatic rings. vscht.cz
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) correspond to the C-H stretching of the methyl groups.
C=O Stretch: A very strong, sharp absorption band between 1700-1740 cm⁻¹ is the most prominent feature and is assigned to the carbonyl (C=O) stretching of the carbamate group. mdpi.com Its exact position can indicate the degree of hydrogen bonding.
Aromatic C=C Stretch: Several medium-intensity bands in the 1450-1610 cm⁻¹ region are due to C=C stretching vibrations within the two aromatic rings.
C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region is expected for the stretching of the C-O bond of the ester portion of the carbamate.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 3350 | Medium, Sharp | N-H Stretch |
| 3030 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2975 | Medium | Aliphatic C-H Stretch |
| 1700 - 1740 | Strong, Sharp | C=O Stretch (Carbamate) |
| 1450 - 1610 | Medium | Aromatic C=C Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern.
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₁₆H₁₇NO₂), the exact molecular weight is 255.1259 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by identifying the [M+H]⁺ ion at m/z 256.1332.
Under collision-induced dissociation (CID) conditions (MS/MS), the protonated molecule would be expected to fragment in predictable ways. The most likely fragmentation pathways would involve the cleavage of the labile carbamate bonds:
Cleavage of the C-O bond: Loss of phenol (B47542) (94 Da) would lead to a fragment ion corresponding to the 2,4,6-trimethylphenyl isocyanate cation at m/z 162.
Cleavage of the N-C(O) bond: This could lead to a phenoxycarbonyl cation (m/z 121) or, more likely, a protonated 2,4,6-trimethylaniline (B148799) fragment at m/z 136 following rearrangement.
These fragmentation patterns provide conclusive evidence for the connectivity of the phenyl, carbamate, and trimethylphenyl moieties.
Table 4: Predicted ESI-MS Data for this compound
| m/z (Predicted) | Ion Formula | Identity |
|---|---|---|
| 256.1332 | [C₁₆H₁₈NO₂]⁺ | [M+H]⁺ (Protonated Molecule) |
| 162.0913 | [C₁₀H₁₂NO]⁺ | Fragment from loss of phenol |
| 136.1121 | [C₉H₁₄N]⁺ | Protonated 2,4,6-trimethylaniline |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenol |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This data is fundamental for confirming the elemental composition of newly synthesized molecules.
A search for HRMS data for this compound did not yield specific experimental values. Therefore, a data table for its exact mass and measured mass-to-charge ratio cannot be generated.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for understanding the compound's conformation, bond lengths, bond angles, and intermolecular interactions.
This technique involves diffracting X-rays through a single, well-ordered crystal of the compound to determine its precise molecular structure.
No published single crystal X-ray diffraction data, including crystallographic parameters such as crystal system, space group, and unit cell dimensions, could be found for this compound. Consequently, a table of its crystallographic data cannot be compiled.
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms, which are distinct crystalline structures of the same compound.
There is no available information on the powder X-ray diffraction patterns or any polymorphic studies of this compound. This prevents the creation of a data table of characteristic diffraction peaks.
Spectroscopic Characterization of Synthesized Reaction Intermediates
The synthesis of this compound would likely involve one or more intermediate compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for identifying and characterizing these intermediates, confirming the progress of the chemical reaction.
A review of the scientific literature did not provide any specific spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) for the intermediates involved in the synthesis of this compound. Therefore, a detailed account and data table of the spectroscopic properties of these intermediates cannot be presented.
Academic Applications and Future Research Directions of Phenyl 2,4,6 Trimethylphenylcarbamate in Synthetic Chemistry and Functional Materials
Phenyl 2,4,6-trimethylphenylcarbamate as a Versatile Synthetic Intermediate
The general structure of phenylcarbamates suggests their potential as synthetic intermediates. The carbamate (B1207046) linkage is known for its stability under various conditions, yet it can be cleaved or modified to yield amines, isocyanates, or ureas. The presence of the sterically hindered 2,4,6-trimethylphenyl (mesityl) group on the nitrogen atom likely influences the reactivity of the carbamate. This steric bulk could offer unique selectivity in certain reactions, making it a potentially valuable, though currently underutilized, building block in organic synthesis.
Development of New Synthetic Methodologies Utilizing this compound as a Building Block
Currently, there are no established synthetic methodologies that specifically utilize this compound as a key building block. The development of such methodologies would first require a thorough investigation of its reactivity profile. Future research could explore its utility in multicomponent reactions, the synthesis of complex heterocyclic systems, or as a precursor to novel catalysts. The unique electronic and steric properties imparted by the mesityl and phenyl groups could lead to novel transformations that are not achievable with simpler carbamates.
Exploitation of the Carbamate Moiety as a Protecting Group in Complex Syntheses
Carbamates are widely employed as protecting groups for amines due to their stability and the availability of various deprotection strategies. While specific studies on this compound for this purpose are lacking, the general principles of carbamate chemistry apply. The phenoxycarbonyl (Phoc) group, a related moiety, has been studied as an amine protecting group. It is noted for its stability in acidic and mildly basic aqueous media, with deprotection typically requiring strong basic conditions. The additional steric hindrance from the 2,4,6-trimethylphenyl group in the target compound might further enhance its stability, potentially allowing for selective protection in the presence of other less hindered carbamates. However, this increased stability could also necessitate harsher deprotection conditions, which might not be compatible with sensitive functional groups in a complex synthesis.
Table 1: Comparison of Common Carbamate Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Phenoxycarbonyl | Phoc | Strong base (e.g., hydroxide) |
Design and Synthesis of Carbamate Derivatives for Exploring Structure-Reactivity Relationships
Systematic studies on the structure-reactivity relationships of this compound derivatives are essential for unlocking their synthetic potential. By introducing various substituents on the phenyl ring, researchers could modulate the electronic properties of the carbamate and fine-tune its reactivity. For instance, electron-withdrawing groups would likely increase the lability of the phenoxy leaving group, facilitating nucleophilic substitution reactions. Conversely, electron-donating groups would enhance its stability. A systematic study of such derivatives would provide valuable data for designing new reagents and synthetic strategies.
Advanced Characterization Methodologies for Complex Carbamate Structures
The characterization of this compound and its derivatives would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, with the characteristic chemical shifts of the aromatic protons and carbons, as well as the carbamate carbonyl carbon, providing key diagnostic information.
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbamate carbonyl stretching vibration, typically in the range of 1700-1730 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details.
Theoretical Insights into Carbamate Reactivity, Selectivity, and Stability
Computational chemistry could provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to:
Model the molecular geometry and electronic structure: This would help in understanding the influence of the bulky 2,4,6-trimethylphenyl group on the conformation and reactivity of the carbamate.
Calculate reaction pathways and transition states: Theoretical studies could predict the feasibility of various reactions and provide insights into the mechanisms, guiding experimental design.
Predict spectroscopic properties: Calculated NMR and IR spectra can be compared with experimental data to aid in structural elucidation.
Potential in the Development of New Functional Materials (excluding pharmacological applications)
While direct applications of this compound in functional materials have not been reported, related compounds offer some clues to potential future directions. For example, a similarly named but structurally different compound, lithium phenyl-2,4,6-trimethylbenzoylphosphinate, is used as a water-soluble photoinitiator in the polymerization of hydrogels for biomedical applications. This highlights the potential for compounds with the 2,4,6-trimethylphenyl moiety to be incorporated into functional materials.
The carbamate linkage itself is a key component of polyurethanes, a versatile class of polymers. The introduction of the bulky and rigid 2,4,6-trimethylphenyl group into a polymer backbone could impart unique thermal and mechanical properties. Further research could explore the synthesis of polymers or functional small molecules derived from this compound for applications in areas such as organic electronics or high-performance plastics, provided that the synthetic challenges can be overcome.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phenyl 2,4,6-trimethylphenylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting 2,4,6-trimethylphenol with phenyl isocyanate under anhydrous conditions (e.g., dichloromethane or dioxane) to form the carbamate linkage. Temperature control (0–5°C during initial mixing) minimizes side reactions like oligomerization . Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, dichloromethane/hexane gradient) ensures high purity. Yield optimization can be achieved through Design of Experiments (DOE) to test variables like solvent polarity, catalyst loading, and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the carbamate structure by identifying peaks for the phenyl (δ 7.2–7.4 ppm), trimethylphenyl (δ 2.2–2.4 ppm for methyl groups), and carbamate carbonyl (δ 150–155 ppm) .
- FT-IR : A strong absorption band near 1700–1750 cm corresponds to the carbonyl stretch of the carbamate group .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers or impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in acetylcholinesterase (AChE) inhibition data for this compound?
- Methodological Answer : Discrepancies in AChE inhibition may arise from:
- Assay Variability : Standardize protocols (e.g., Ellman’s method) and enzyme sources (human vs. electric eel AChE) .
- Compound Purity : Verify via HPLC (C18 column, acetonitrile/water gradient) or H NMR to exclude impurities that interfere with activity .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and calculate values under consistent pH and temperature .
Q. What strategies are effective for studying the hydrolytic stability of this compound in physiological environments?
- Methodological Answer :
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Carbamates are typically stable at neutral pH but hydrolyze rapidly under acidic or alkaline conditions .
- Enzymatic Degradation : Test esterase-rich media (e.g., liver microsomes) to assess enzymatic cleavage. Use inhibitors like paraoxon to differentiate enzymatic vs. non-enzymatic pathways .
- Computational Modeling : DFT calculations predict hydrolysis transition states and identify susceptible bonds .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Refine data with software like SHELX to resolve torsional angles and confirm planarity of the carbamate group .
- Comparative Analysis : Overlay crystallographic data with NMR-derived structures to validate conformational preferences in solution vs. solid state .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC/IC values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) to identify significant effects (p < 0.05) .
- Meta-Analysis : Aggregate data from multiple studies to address variability and strengthen conclusions .
Q. How can researchers design experiments to probe the role of the trimethylphenyl group in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -CF, -OCH) at the 2,4,6-positions and compare AChE inhibition or cytotoxicity .
- Molecular Docking : Use AutoDock Vina to simulate interactions between the trimethylphenyl group and AChE’s active site, validating with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
